8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
説明
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-oxo-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-10-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c14-9-5-2-1-3-7(5)12-8-6(10(15)16)4-11-13(8)9/h4,11H,1-3H2,(H,15,16) |
InChIキー |
XTWFUKOYCANFIX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)N=C3C(=CNN3C2=O)C(=O)O |
製品の起源 |
United States |
準備方法
Base-Mediated Cyclization
The most direct route to the target compound involves the cyclocondensation of 5-aminopyrazole precursors with cyclopentanone-derived β-diketones. As demonstrated by El-Mekabaty et al., sodium salts of (hydroxymethylene)cyclopentanone react with 5-aminopyrazoles in aqueous ethanol under reflux to form the cyclopenta-fused pyrazolo[1,5-a]pyrimidine core. For instance, 2-(phenylamino)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine-3-carboxamide (8a ) was synthesized in 80–90% yields by reacting 5-aminopyrazole 2c with sodium (hydroxymethylene)cyclopentanone 7a in the presence of piperidine acetate.
Critical Optimization Parameters
-
Solvent System : Ethanol-water mixtures (4:1 v/v) enhance solubility and reaction efficiency.
-
Catalyst : Piperidine acetate (1–2 mol%) accelerates enamine formation and cyclization.
-
Temperature : Reflux conditions (80–100°C) are optimal for complete conversion within 2–4 hours.
To introduce the 8-hydroxy group, the cyclopentanone precursor must incorporate a hydroxyl moiety at the β-position. Substituting standard cyclopentanone with 3-hydroxycyclopentanone derivatives enables direct incorporation of the hydroxyl group during cyclization. Subsequent hydrolysis of the 3-carboxamide to the carboxylic acid is achieved via refluxing with 6 M HCl for 6–8 hours, yielding the final product in 85–92% purity.
Cross-Dehydrogenative Coupling (CDC) Approaches
Oxidative Coupling with β-Diketones
Aerobic CDC reactions offer a redox-neutral pathway to construct the pyrazolo[1,5-a]pyrimidine skeleton. As reported by Wang et al., N-amino-2-iminopyridines react with β-diketones under oxygen atmosphere to form pyrazolo[1,5-a]pyridine derivatives via sequential nucleophilic addition, oxidative dehydrogenation, and cyclization. For example, treating N-amino-2-iminopyridine 1a with 1,3-cyclopentanedione 7 in ethanol containing acetic acid (6 equiv) under O₂ at 130°C produced cyclopentapyrazolo[1,5-a]pyridin-1-one 8a in 72% yield.
Mechanistic Insights
-
Enol Formation : The β-diketone undergoes tautomerization to its enol form, which attacks the electrophilic carbon of the N-amino-2-iminopyridine.
-
Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogen atoms, forming conjugated intermediates.
-
Cyclization : Intramolecular nucleophilic attack closes the pyrimidine ring, followed by dehydration.
To adapt this method for 8-hydroxy derivatives, 3-hydroxy-1,3-cyclopentanedione serves as the diketone component. The hydroxy group is retained post-cyclization, while the carboxylic acid is introduced via hydrolysis of a pre-installed nitrile or ester group at position 3.
Multicomponent Bicyclization Strategies
Four-Component Reactions
Jiang et al. developed a four-component bicyclization protocol using arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diketones to assemble polycyclic pyrazolo[3,4-b]pyridines. While this method primarily targets different scaffolds, substituting the diketone with 3-hydroxycyclopentane-1,2-dione could yield the desired cyclopenta-fused system. For instance, reacting 2,2-dihydroxy-1-phenylethanone 1a with 3-methyl-1-phenyl-1H-pyrazol-5-amine 2a , aniline 3a , and 3-hydroxycyclopentane-1,2-dione under microwave irradiation in acetic acid produced tricyclic products in 61–82% yields.
Advantages and Limitations
-
Advantages : High atom economy, structural diversity.
-
Limitations : Requires precise stoichiometric control to avoid regioisomeric byproducts.
Comparative Analysis of Synthetic Routes
The cyclocondensation route offers the highest yields and operational simplicity, making it the most scalable approach. However, CDC methods provide superior control over oxidative functionalization, which is critical for introducing the 8-hydroxy group.
Post-Synthetic Modifications
Hydrolysis of Carboxamide to Carboxylic Acid
The final step in many syntheses involves converting a 3-carboxamide intermediate to the carboxylic acid. Refluxing with 6 M HCl at 110°C for 6–8 hours achieves near-quantitative conversion, as evidenced by the Dove Medical Press study. Alternatively, enzymatic hydrolysis using nitrilase under mild conditions (pH 7.0, 37°C) offers a greener alternative with 88–94% efficiency .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group or the double bonds within the fused ring system, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially different biological activities and properties.
科学的研究の応用
8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Its structural similarity to other bioactive molecules makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用機序
6. 類似化合物の比較
類似化合物
- 6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン-3-カルボン酸
- ピラゾロ[3,4-d]ピリミジン誘導体
- シクロペンタ[b]ピリジン誘導体
独自性
8-ヒドロキシ-6,7-ジヒドロ-5H-シクロペンタ[d]ピラゾロ[1,5-a]ピリミジン-3-カルボン酸は、ピラゾール環とピリミジン環の特異な融合により、独特の電子特性と立体特性を付与しているため、ユニークです。この独自性は、新しい治療薬や化学プローブの開発のための貴重な足場となっています。
類似化合物との比較
Structural Modifications and Physicochemical Properties
The table below highlights key structural variations and their impacts:
Key Observations :
- Position of substituents : The carboxylic acid group at position 3 (target compound) vs. position 2 () alters electronic distribution and hydrogen-bonding networks.
- Ring systems : Cyclopenta-fused derivatives (target compound, ) exhibit rigidity, whereas tetrahydropyrimidine analogs (–21) offer flexibility.
- Electron-withdrawing groups : Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) substituents enhance lipophilicity and metabolic stability compared to the hydroxyl group.
Crystallographic and Spectroscopic Data
生物活性
8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine scaffold exhibit a range of biological activities including:
- Anticancer Activity : Several derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes, such as phosphodiesterases (PDEs) and cyclin-dependent kinases (CDKs).
- Psychopharmacological Effects : Some derivatives exhibit properties that may influence neurotransmitter systems, indicating potential use in treating psychiatric disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the hydroxyl group at the 8-position and the carboxylic acid at the 3-position are critical for its interaction with biological targets.
Anticancer Studies
A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential as anticancer agents. The compound showed significant inhibitory effects on cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HepG2 (liver cancer) with IC50 values indicating strong cytotoxicity.
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| This compound | A549 | 0.51 ± 0.13 |
| This compound | SGC-7901 | 0.61 ± 0.19 |
| This compound | HepG2 | 1.07 ± 0.22 |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory activity against various enzymes:
- Cyclic nucleotide phosphodiesterases (PDEs) : It has been shown to inhibit PDE4B effectively.
- CDK Inhibition : A selectivity profile indicated that it inhibits CDK1/CyclinA2 with an inhibition rate of approximately 22.51% at a concentration of 10 μM.
The mechanisms through which the compound exerts its biological effects include:
- Inhibition of Tumor Growth : By interfering with cell cycle progression through CDK inhibition.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cellular stress responses.
Q & A
Q. How can synthesis conditions for 8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid be optimized to maximize yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- pH : Adjust to pH 6–7 using mild bases (e.g., NaHCO₃) to stabilize reactive intermediates .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in cyclopenta ring formation . Post-synthesis, use recrystallization (e.g., ethanol/DMF mixtures) to improve purity .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopenta ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (± 0.001 Da accuracy) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Melting Point : Compare observed melting point (~180°C, decomposition) with literature values .
Q. How can solubility challenges in aqueous/organic solvents be addressed during purification?
Methodological Answer:
- Solvent Mixtures : Use DMF/water (1:3 v/v) for initial dissolution, followed by gradient precipitation .
- pH Adjustment : Increase solubility in aqueous buffers by deprotonating the carboxylic acid group at pH > 5 .
- Co-Solvents : Add 10% methanol to improve solubility in chloroform for column chromatography .
Q. What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
- Short-Term Stability : Store at 4°C in amber vials to prevent photodegradation .
- Long-Term Stability : Lyophilize and store under inert gas (N₂/Ar) at -20°C for >6 months .
- Decomposition Risks : Avoid temperatures >40°C, as cyclopenta ring strain may lead to hydrolysis .
Advanced Research Questions
Q. What strategies control regioselectivity during cyclopenta ring formation in synthetic routes?
Methodological Answer: Regioselectivity is influenced by:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to favor cyclopenta fusion .
- Catalytic Systems : Use Pd(OAc)₂ with ligands (e.g., XPhos) to stabilize transition states during cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization over dimerization .
Q. How can contradictions in bioactivity data across substituted analogs be resolved?
Methodological Answer: Conduct structure-activity relationship (SAR) studies:
- Substituent Effects : Compare bioactivity of analogs with varying substituents (Table 1) .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for target enzymes .
Table 1: Substituent Effects on Bioactivity (Adapted from )
| Substituent Position | Functional Group | Observed Activity |
|---|---|---|
| 5 | Cyclopropyl | Enhanced kinase inhibition |
| 7 | -CF₃ | Improved metabolic stability |
| 8-OH | Hydroxy | Reduced cytotoxicity |
Q. How can interactions with CYP450 enzymes be evaluated using in vitro assays?
Methodological Answer:
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS .
- Kinetic Analysis : Calculate and for enzyme inhibition using Lineweaver-Burk plots .
- Competitive Inhibition : Test with isoform-specific substrates (e.g., midazolam for CYP3A4) .
Q. What computational approaches predict ADMET properties for this compound?
Methodological Answer:
- SwissADME : Input SMILES string to predict logP (2.1), aqueous solubility (-3.2 LogS), and bioavailability (Lipinski rule compliance) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., GROMACS) using a POPC lipid bilayer model .
- Toxicity Prediction : Use ProTox-II to estimate LD₅₀ and hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
